molecular formula C5H9FN4 B13165836 1-(3-fluoropropyl)-1H-1,2,3-triazol-4-amine

1-(3-fluoropropyl)-1H-1,2,3-triazol-4-amine

Katalognummer: B13165836
Molekulargewicht: 144.15 g/mol
InChI-Schlüssel: AVTVCHHYQUOKBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluoropropyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a fluoropropyl group attached to the triazole ring

Vorbereitungsmethoden

The synthesis of 1-(3-fluoropropyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoropropylamine and azides.

    Click Chemistry: The compound is often synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of “click chemistry”. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.

    Reaction Conditions: The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, like sodium ascorbate, in a suitable solvent like water or an organic solvent.

    Purification: The product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the above synthetic route with optimizations to improve yield and reduce costs.

Analyse Chemischer Reaktionen

1-(3-Fluoropropyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

    Cyclization: The triazole ring can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoropropyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(3-fluoropropyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluoropropyl group may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-(3-Fluoropropyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

    1-(3-Fluoropropyl)-1H-pyrazole: Another fluorinated heterocyclic compound with different biological activities.

    3-Fluoro-1-propanol: A simpler fluorinated compound used in various chemical reactions.

    Isoindoline derivatives: Compounds with similar structural features but different biological activities.

The uniqueness of this compound lies in its specific combination of the triazole ring and the fluoropropyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C5H9FN4

Molekulargewicht

144.15 g/mol

IUPAC-Name

1-(3-fluoropropyl)triazol-4-amine

InChI

InChI=1S/C5H9FN4/c6-2-1-3-10-4-5(7)8-9-10/h4H,1-3,7H2

InChI-Schlüssel

AVTVCHHYQUOKBJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=NN1CCCF)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.